tert-Butyl (6-ethynylpyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (6-ethynylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . It is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (6-ethynylpyridin-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 6-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced efficiently and with minimal waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-ethynylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl (6-ethynylpyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-ethynylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-ethynylpyridin-3-yl)carbamate
- tert-Butyl (6-ethynylpyridin-4-yl)carbamate
- tert-Butyl (6-ethynylpyridin-5-yl)carbamate
Uniqueness
tert-Butyl (6-ethynylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its isomers .
Properties
IUPAC Name |
tert-butyl N-(6-ethynylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-7-6-8-10(13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWUHPUDDCJEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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